

Application Note: Orthogonal Deprotection of Lys(Tnm) vs. Lys(Boc)

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Compound of Interest

Compound Name: Fmoc-Lys(Tnm)-OH

Cat. No.: B12277104

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Introduction & Strategic Overview

In complex peptide synthesis, particularly for cyclic peptides, antibody-drug conjugates (ADCs), or branched biomolecules, "orthogonality" is the critical requirement. Two protecting groups are orthogonal if one can be removed without affecting the other, and vice versa.

- Lys(Boc): The industry standard for Fmoc SPPS. It is Acid-Labile.[1] It is stable to base (piperidine) but cleaved by high concentrations of Trifluoroacetic Acid (TFA).[1]
- Lys(Tnm): A specialized Photocleavable protecting group (Structure: 3-nitro-1,5-dioxaspiro[5.5]undec-3-ylmethoxycarbonyl).[1] It is stable to both base (Fmoc removal) and acid (mild), but is cleaved by irradiation with UV light (365 nm).[1]

The Challenge: Selective modification of a specific lysine residue in the presence of others.

The Solution: Use Lys(Tnm) at the site of modification and Lys(Boc) for all other lysines.

Deprotect Lys(Tnm) using light to expose a single reactive amine while Lys(Boc) remains intact, protecting the other residues.

Chemical Mechanisms

A. Lys(Boc): Acidolytic Cleavage

The tert-butyloxycarbonyl (Boc) group is removed via an E1 elimination mechanism driven by strong acid (TFA).[1] The tert-butyl cation is generated, which is then scavenged (e.g., by water or silanes), releasing CO₂ and the free amine.

- Reagent: 95% TFA (Global Cleavage).[1]
- Byproducts: Isobutylene, CO₂.

B. Lys(Tnm): Photochemical Cleavage

The Tnm group is a nitro-spiro system.[1] Upon irradiation at 365 nm, the nitro group undergoes an excited-state intramolecular hydrogen abstraction (Norrish Type II-like reaction), leading to the fragmentation of the spiro-cycle and release of the free amine and a nitroso-ketone byproduct.

- Reagent: UV Light (365 nm), typically in neutral buffer or DMF.[1]
- Mechanism: Photo-induced fragmentation.[1]
- Orthogonality: Completely stable to TFA (acid) and Piperidine (base).[1]

Experimental Protocol

Phase 1: Peptide Assembly (Fmoc SPPS)

- Resin: Rink Amide or Wang Resin.
- Coupling: Standard HBTU/DIEA or DIC/Oxyma cycles.
- Lysine Incorporation:[1][2][3][4][5][6][7]
 - Incorporation of Fmoc-Lys(Boc)-OH at "permanent" lysine positions.[1]
 - Incorporation of **Fmoc-Lys(Tnm)-OH** (CAS: 251316-95-7) at the specific "branching" or "modification" site.[1]

Phase 2: Orthogonal Deprotection of Lys(Tnm) (On-Resin)

- Objective: Remove Tnm to expose the -amine for modification, while keeping Lys(Boc) and the peptide-resin linkage intact.

Step-by-Step Protocol:

- Wash: Wash the resin 3x with DMF and 3x with DCM to remove traces of piperidine.
- Solvent Exchange: Suspend the resin in a photolysis-compatible solvent (e.g., Methanol/DCM 1:1 or PBS/DMF 1:1). Note: DMF can absorb UV; Methanol is preferred if solubility permits.
- Irradiation:
 - Transfer resin to a quartz or borosilicate glass vessel (UV transparent).[1]
 - Irradiate with a UV LED lamp (365 nm) at 10–20 mW/cm². [1]
 - Duration: 30–60 minutes.
 - Agitation: Gently bubble nitrogen or shake to ensure uniform exposure.
- Monitoring: Check for free amine using the Kaiser Test (Result should be Blue).
- Wash: Wash resin 5x with DMF to remove the nitroso byproducts.

Phase 3: Site-Specific Modification

- Reaction: React the now-exposed Lys(Tnm) amine with your target electrophile (e.g., Biotin-NHS, Fluorescein-ITC, or a branch point amino acid).[1]
- Note: Lys(Boc) residues remain protected.[1]

Phase 4: Global Deprotection & Cleavage[1]

- Objective: Remove Lys(Boc), N-terminal Fmoc (if present), and cleave peptide from resin.[1]
- Cocktail: Prepare TFA/TIS/H₂O (95:2.5:2.5).
- Incubation: 2–3 hours at Room Temperature.

- Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

Data Summary: Stability & Orthogonality

FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Visualization: Orthogonal Workflow

FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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[1]

Critical Notes & Troubleshooting

- Nomenclature Alert: Ensure "Tnm" refers to the **Fmoc-Lys(Tnm)-OH** (Nitro-spiro) product (CAS 251316-95-7).[1] If "Tnm" is a typo for Tfa (Trifluoroacetyl), the deprotection is Base

(NaOH or Piperidine), which is not orthogonal to Fmoc but is orthogonal to Boc.

- Solvent Choice: Avoid Acetone or Ketones during photolysis as they can absorb UV light and act as photosensitizers, leading to side reactions. Use Methanol, DCM, or Acetonitrile.
- Resin Swelling: Ensure the resin is well-swollen in the photolysis solvent. Polystyrene resins swell well in DCM; PEG resins swell well in Methanol/Water.

References

- BocSci Product Data. **Fmoc-Lys(Tnm)-OH** (CAS 251316-95-7).[\[1\]](#)[Link\[1\]](#)
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